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Compound of Interest

Compound Name: H-D-Tyr(tBu)-OH

Cat. No.: B554729 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

amino acid derivative H-D-Tyr(tBu)-OH, focusing on Nuclear Magnetic Resonance (NMR) and

Mass Spectrometry (MS). This document is intended to be a valuable resource for researchers

and professionals in the fields of peptide chemistry, drug discovery, and analytical chemistry.

Introduction
H-D-Tyr(tBu)-OH, also known as O-(tert-butyl)-D-tyrosine, is a protected form of the amino

acid D-tyrosine. The tert-butyl protecting group on the phenolic hydroxyl function prevents

unwanted side reactions during peptide synthesis. Accurate characterization of this compound

is crucial for quality control and to ensure the integrity of the final peptide product. This guide

presents key spectroscopic data and the methodologies for their acquisition.

Spectroscopic Data
While specific experimental spectra for H-D-Tyr(tBu)-OH are not readily available in the public

domain, this section provides expected data based on the analysis of closely related

compounds and general principles of spectroscopy.

Mass Spectrometry
Mass spectrometry is a fundamental technique for determining the molecular weight of a

compound. For H-D-Tyr(tBu)-OH, with a molecular formula of C₁₃H₁₉NO₃ and a molecular
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weight of 237.29 g/mol , the expected mass spectral data are summarized below.

Analysis Expected [M+H]⁺ (m/z) Expected [M+Na]⁺ (m/z)

H-D-Tyr(tBu)-OH 238.14 260.12

Table 1: Predicted Mass Spectrometry Data for H-D-Tyr(tBu)-OH.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure and environment

of atoms within a molecule. The expected chemical shifts for H-D-Tyr(tBu)-OH are predicted

based on the known spectra of similar tyrosine derivatives.

¹H NMR:

Proton
Expected Chemical

Shift (ppm)
Multiplicity Notes

Aromatic (2H) 6.8 - 7.2 Doublet

Protons on the

aromatic ring ortho to

the ether linkage.

Aromatic (2H) 6.6 - 6.9 Doublet

Protons on the

aromatic ring meta to

the ether linkage.

α-CH 3.5 - 4.0
Triplet or Doublet of

Doublets

Alpha-proton of the

amino acid backbone.

β-CH₂ 2.8 - 3.2 Multiplet
Beta-protons of the

amino acid backbone.

tert-Butyl (9H) 1.2 - 1.4 Singlet
Protons of the tert-

butyl protecting group.

Table 2: Predicted ¹H NMR Chemical Shifts for H-D-Tyr(tBu)-OH.

¹³C NMR:
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Carbon Expected Chemical Shift (ppm)

Carbonyl (C=O) 170 - 175

Aromatic C-O 150 - 155

Aromatic C (quaternary) 130 - 135

Aromatic CH 115 - 130

C(CH₃)₃ (quaternary) 75 - 80

α-CH 55 - 60

β-CH₂ 35 - 40

C(CH₃)₃ 28 - 30

Table 3: Predicted ¹³C NMR Chemical Shifts for H-D-Tyr(tBu)-OH.

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented

above.

Mass Spectrometry (Electrospray Ionization - ESI)
Objective: To determine the molecular weight of H-D-Tyr(tBu)-OH.

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.

Procedure:

Sample Preparation: Dissolve approximately 1 mg of H-D-Tyr(tBu)-OH in 1 mL of a suitable

solvent (e.g., methanol, acetonitrile, or water). The final concentration should be in the range

of 1-10 µg/mL.[1]

Infusion: The sample solution is introduced into the ESI source via direct infusion or through

a liquid chromatography (LC) system.
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Ionization: A high voltage is applied to the sample solution as it exits a capillary, generating a

fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-

phase ions.

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight)

where they are separated based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion

intensity versus m/z.

Data Analysis: The spectrum is analyzed to identify the peak corresponding to the protonated

molecule [M+H]⁺ and other adducts like [M+Na]⁺.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the chemical structure of H-D-Tyr(tBu)-OH.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

Sample Preparation: Dissolve 5-10 mg of H-D-Tyr(tBu)-OH in approximately 0.5-0.7 mL of a

deuterated solvent (e.g., Deuterium Oxide - D₂O, Methanol-d₄ - CD₃OD, or Chloroform-d -

CDCl₃) in an NMR tube. The choice of solvent can affect the chemical shifts.[2][3]

Spectrometer Setup: Place the NMR tube in the spectrometer. The instrument is tuned and

shimmed to optimize the magnetic field homogeneity.

¹H NMR Acquisition:

A standard one-pulse experiment is performed to acquire the proton spectrum.

Key parameters include the spectral width, acquisition time, relaxation delay, and number

of scans.

¹³C NMR Acquisition:
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A proton-decoupled ¹³C experiment is typically performed to obtain a spectrum with single

lines for each unique carbon atom.

Due to the low natural abundance of ¹³C, a larger number of scans is usually required

compared to ¹H NMR.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to

generate the NMR spectrum. The spectrum is then phased, baseline corrected, and

referenced (e.g., to TMS or the residual solvent peak).

Spectral Analysis: The chemical shifts, multiplicities (splitting patterns), and integration

values of the peaks are analyzed to assign them to the specific protons and carbons in the

H-D-Tyr(tBu)-OH molecule.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like H-D-Tyr(tBu)-OH.
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A generalized workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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